molecular formula C17H24N2O2 B2803443 Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate CAS No. 920023-55-8

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2803443
CAS No.: 920023-55-8
M. Wt: 288.391
InChI Key: ZXEHOZNMWWBHDT-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate (CAS 920023-55-8) is a high-purity spirocyclic building block of significant value in synthetic and medicinal chemistry. This compound, supplied at >><99% purity and analyzed by techniques including LCMS, GCMS, HPLC, and NMR , serves as a crucial synthetic intermediate for the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals . Its spirocyclic architecture, incorporating a piperidine ring, makes it a versatile scaffold for constructing diverse molecular libraries. This is particularly relevant in drug discovery campaigns targeting essential biological pathways. For instance, piperidine derivatives have been extensively explored in research as inhibitors of microbial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . Inhibiting this enzyme disrupts the menaquinone biosynthetic pathway, a validated strategy for developing new anti-tuberculosis agents . Spiropiperidine cores, in general, are frequently investigated for their potential to interact with various biological targets, including opioid receptors . Researchers utilize this compound in organic synthesis, medicinal chemistry, and biotechnology for the creation of novel chemical entities . The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen facilitates straightforward synthetic manipulations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. A comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request .

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydroisoindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)14-7-5-4-6-13(14)12-18-17/h4-7,18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEHOZNMWWBHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction often employs tert-butyl esters and involves the formation of a spirocyclic intermediate. The reaction conditions may vary, but they generally include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is commonly removed under acidic conditions to generate the free amine. This reaction is critical for further functionalization of the piperidine nitrogen.

Reaction Conditions Outcome Source
Trifluoroacetic acid (TFA) in DCMCleavage of the Boc group to yield spiro[isoindole-1,4'-piperidine]
HCl in dioxaneDeprotection to form the hydrochloride salt of the free amine

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol to release the secondary amine .

Cross-Coupling Reactions

The spirocyclic scaffold participates in palladium-catalyzed cross-couplings, enabling aryl or heteroaryl substitutions.

Reagents Substituent Introduced Application Source
Suzuki-Miyaura (Pd(dppf)Cl₂, K₂CO₃)Aryl boronic acids (e.g., 4-methylphenyl)Synthesis of biaryl derivatives
Buchwald-Hartwig (Pd(OAc)₂, Xantphos)Amino groups (e.g., 2-aminophenyl)Functionalization for drug discovery

Example :

  • Reaction with 2-bromonitrobenzene under Suzuki conditions yielded tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a precursor for bioactive molecules .

Alkylation and Acylation

The secondary amine (after Boc deprotection) undergoes alkylation or acylation to introduce diverse side chains.

Reagent Product Conditions Source
Benzyl bromideN-Benzylated spiro[isoindole-1,4'-piperidine]K₂CO₃, DMF, 60°C
Acetyl chlorideN-Acetyl derivativePyridine, RT

Notable Application :

  • Alkylation with pyridin-2-ylmethyl groups produced analogs with enhanced binding to biological targets (e.g., PARP inhibitors) .

Cyclization Reactions

The spirocyclic framework serves as a template for constructing polycyclic systems.

Reagents Product Key Step Source
POCl₃, DMFIsoquinoline-fused spirocycleVilsmeier-Haack formylation
Ethyl chloroformateCarbamate-linked bicyclic derivativesNucleophilic substitution

Case Study :

  • Treatment with POCl₃/DMF generated an aldehyde intermediate, which underwent reductive amination to form a tricyclic inhibitor of MmpL3 .

Oxidation and Reduction

Modifications to the isoindole or piperidine rings alter electronic and steric properties.

Reaction Type Reagent Outcome Source
OxidationKMnO₄, H₂O/acetoneIsoindole ring oxidation to lactam
ReductionH₂, Pd/CSaturation of the isoindole double bond

Impact :

  • Oxidation of the isoindole moiety to a lactam enhanced solubility for pharmacokinetic studies .

Table 1: Representative Deprotection Conditions

Acid Solvent Time Yield Reference
TFA (20% v/v)DCM2 h95%
HCl (4M)Dioxane6 h85%

Table 2: Cross-Coupling Examples

Substrate Catalyst Product Yield
4-Bromophenylboronic acidPd(dppf)Cl₂4-Phenyl-spiro derivative78%
3-Bromo-5-(trifluoromethyl)pyridinePd(OAc)₂/XantphosTrifluoromethylpyridinyl analog65%

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial activity comparable to clinically used agents against selected microorganisms .
  • Enzymatic Activity : The compound has shown selective inhibitory activity on butyryl cholinesterase, suggesting potential applications in treating conditions related to cholinergic dysfunctions.

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug development and synthesis:

  • Synthesis of Heterocyclic Compounds : Researchers have utilized this compound in the synthesis of biologically active derivatives such as [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines. These derivatives are being explored for their therapeutic potential in treating various diseases.
  • Combination Therapies in Cancer Treatment : In immunotherapeutic approaches for cancer treatment, compounds like this compound are being investigated for their ability to enhance immune responses when used alongside other treatments such as PD-L1 blockade .

Summary Table of Applications

Application AreaDescription
Organic ChemistrySynthesis of novel heterocycles and derivatives with potential bioactivity
Medicinal ChemistryDevelopment of lead compounds for drug discovery
Antimicrobial ResearchEvaluation of antimicrobial properties against various pathogens
Cancer ImmunotherapyPotential use in combination therapies to enhance immune responses

Mechanism of Action

The mechanism by which tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Purity Notable Features
Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate C₁₇H₂₄N₂O₂ 288.4 Boc-protected isoindole-piperidine ≥95% Discontinued; rigid spiro core
Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate (2) C₂₀H₂₀N₂O₃ 336.4 Benzyl, methoxy N/A Synthesized via TFA-catalyzed cyclization; indole ring substitution enhances π-stacking potential
(S)-14: tert-Butyl (S)-4-ethoxy-spiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate C₂₀H₂₉NO₄ 347.4 Ethoxy, benzopyran 96.3% (HPLC) Chiral center ([α]²⁰D = −2.2); benzopyran moiety increases lipophilicity
tert-Butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate C₂₀H₂₅NO₃ 327.4 Naphthalene, ketone 99% (Industrial) Industrial-grade; ketone functionality enables further derivatization
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate C₁₈H₂₆N₂O₂ 302.4 Amino group N/A Amino substituent enhances solubility and reactivity in coupling reactions

Key Comparative Insights

Structural Diversity: The target compound’s isoindole-piperidine core distinguishes it from analogs like benzyl 5-methoxy-spiro[indole-3,4'-piperidine]-10-carboxylate (indole ring) and tert-butyl spiro[naphthalene-1,4'-piperidine]-1'-carboxylate (naphthalene system) . The latter’s ketone group (C=O) offers a reactive site absent in the target compound.

Purity and Availability :

  • The target compound’s purity (≥95%) is comparable to (S)-14 (96.3%) but lower than the industrial-grade naphthalene analog (99%) . Its discontinued status contrasts with the commercial availability of (S)-14 and the naphthalene derivative.

Synthetic Utility: The amino-substituted analog is more reactive in nucleophilic reactions due to its NH₂ group, whereas the target compound’s Boc group is typically removed under acidic conditions for further functionalization. Benzyl 5-methoxy-spiro[indole-3,4'-piperidine]-10-carboxylate requires trifluoroacetic acid (TFA) for synthesis, suggesting harsher conditions compared to the target compound’s unmentioned protocol .

Physicochemical Properties :

  • The benzopyran-containing (S)-14 has a higher molecular weight (347.4 vs. 288.4 g/mol) and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .

Research Implications and Limitations

While the target compound’s rigid spiro architecture is advantageous for drug design, its discontinued status limits accessibility . Analogs like (S)-14 and the naphthalene derivative offer higher purity and industrial scalability, though structural modifications alter their pharmacokinetic profiles. Further studies are needed to explore the biological activity of these spirocyclic compounds, particularly in stereoselective interactions.

Biological Activity

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate is a complex organic compound that has attracted interest for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological implications based on diverse sources.

Chemical Structure and Properties

The compound features a unique spiro structure that combines an isoindole moiety with a piperidine ring. Its molecular formula is C18H23N1O3C_{18}H_{23}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity may contribute to its varied biological activities.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities. Notable findings include:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Some derivatives have been explored for their effectiveness against bacterial and fungal infections.
  • CNS Effects : The isoindole component may confer neuroprotective properties, making it a candidate for treating neurological disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spiro Structure : This involves cyclization reactions that create the spiro configuration between the isoindole and piperidine rings.
  • Functionalization : Subsequent reactions introduce the tert-butyl and carboxylate groups.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of similar spiro compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in vitro and induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of derivatives of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]C18H23N1O3C_{18}H_{23}N_{1}O_{3}Similar spiro structure; potential antimicrobial activity
Tert-butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylateC18H22N2O3C_{18}H_{22}N_{2}O_{3}Contains isoindole moiety; explored for CNS effects
Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]C19H25N1O4C_{19}H_{25}N_{1}O_{4}Methoxy substitution enhances solubility; studied for antitumor properties

Q & A

Basic Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and tert-butyl group integration .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 302.4100) .
  • FT-IR : Peaks at ~1700 cm⁻¹ confirm the carbonyl group in the carbamate moiety .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the spiro center .

How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Advanced Question
Discrepancies often arise from polymorphic forms or impurities. Methodological steps include:

  • Recrystallization : Test solvents like ethanol or acetonitrile to isolate pure crystalline forms .
  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions .
  • HPLC purity analysis : Quantify impurities using C18 columns with UV detection at 254 nm .

What strategies are recommended for optimizing the yield of spirocyclization reactions involving this compound?

Advanced Question

  • Catalyst screening : Test Pd/C, Pd(OAc)₂, or ligand-accelerated systems to improve coupling efficiency .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% .
  • In situ monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry .

How can the biological activity of this compound be evaluated in kinase inhibition assays?

Advanced Question

  • Enzyme assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., CDK2) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays .
  • Structural modeling : Perform docking studies with AutoDock Vina to predict binding modes to kinase active sites .

What are the environmental implications of disposing of this compound, and how can researchers adhere to regulations?

Basic Question

  • Ecotoxicity data : Limited; treat as hazardous due to structural alerts (e.g., aromatic amines) .
  • Disposal : Incinerate via licensed facilities at >1000°C to prevent release into waterways .
  • Documentation : Maintain waste logs with CAS numbers and quantities for regulatory compliance .

How can the stability of this compound under varying storage conditions be assessed?

Advanced Question

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
  • HPLC stability assays : Monitor degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
  • Storage recommendations : Store in amber vials at –20°C under inert atmosphere (argon) to prolong shelf life .

What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Advanced Question

  • DFT calculations : Use Gaussian09 to model transition states for spirocyclization or nucleophilic attacks .
  • Machine learning : Train models on spirocyclic compound databases to predict regioselectivity .
  • Solvent effects : Simulate with COSMO-RS to optimize solvent selection for new synthetic routes .

How can researchers address low yields in the final carbamate protection step?

Advanced Question

  • Reagent purity : Ensure tert-butyl dicarbonate (Boc₂O) is fresh and free from moisture .
  • Base optimization : Switch from TEA to DMAP for enhanced nucleophilicity .
  • Workup modifications : Extract with saturated NaHCO₃ to remove unreacted reagents .

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